molecular formula C12H16O5 B143845 Ethyl 3,4,5-Trimethoxybenzoate CAS No. 6178-44-5

Ethyl 3,4,5-Trimethoxybenzoate

Cat. No.: B143845
CAS No.: 6178-44-5
M. Wt: 240.25 g/mol
InChI Key: UEOFNBCUGJADBM-UHFFFAOYSA-N
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Description

Ethyltrimethoxy benzoate: is an organic compound belonging to the ester class. It is derived from benzoic acid and is characterized by the presence of three methoxy groups attached to the benzene ring and an ethyl ester functional group. This compound is often used in organic synthesis and has various applications in different fields.

Scientific Research Applications

Ethyltrimethoxy benzoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: Utilized in the production of fragrances, flavors, and other fine chemicals

Safety and Hazards

Ethyl 3,4,5-Trimethoxybenzoate is classified under the GHS07 category . It has hazard statements H302, H315, H319, and H335 . Precautionary measures include avoiding contact with skin, eyes, or clothing, avoiding ingestion and inhalation, and avoiding dust formation .

Biochemical Analysis

Biochemical Properties

Ethyl 3,4,5-Trimethoxybenzoate plays a significant role in biochemical reactions, particularly in the inhibition of melanogenesis. It interacts with enzymes such as tyrosinase, which is a key enzyme in the production of melanin. Studies have shown that this compound can inhibit the activity of tyrosinase, thereby reducing melanin production in cells . Additionally, this compound exhibits antioxidant properties, interacting with free radicals and reducing oxidative stress in cells .

Cellular Effects

This compound has been observed to affect various types of cells and cellular processes. In melanoma cells, it has been shown to decrease melanin production by inhibiting the activity of tyrosinase . This compound also influences cell signaling pathways, particularly those involved in melanogenesis, by reducing the expression levels of tyrosinase protein in α-melanocyte-stimulating hormone (α-MSH)-stimulated cells . Furthermore, this compound exhibits antioxidant effects, protecting cells from oxidative damage .

Molecular Mechanism

The molecular mechanism of action of this compound involves its interaction with tyrosinase and other biomolecules. By binding to the active site of tyrosinase, it inhibits the enzyme’s activity, leading to a reduction in melanin production . Additionally, this compound can scavenge free radicals, thereby reducing oxidative stress and protecting cellular components from damage . The inhibition of tyrosinase and the antioxidant properties of this compound contribute to its overall biochemical effects.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been studied over time to understand its stability and long-term impact on cellular function. It has been observed that the compound remains stable under normal laboratory conditions, with no significant degradation over time . Long-term studies have shown that this compound continues to exhibit its inhibitory effects on tyrosinase activity and antioxidant properties, making it a reliable compound for biochemical research .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively inhibits tyrosinase activity and reduces melanin production without causing any adverse effects . At higher doses, there may be potential toxic effects, including cellular damage and oxidative stress . It is important to determine the optimal dosage to achieve the desired biochemical effects while minimizing any potential toxicity.

Metabolic Pathways

This compound is involved in various metabolic pathways, particularly those related to the metabolism of benzoic acid derivatives. It interacts with enzymes and cofactors involved in the breakdown and utilization of these compounds . The compound’s effects on metabolic flux and metabolite levels have been studied to understand its role in cellular metabolism and its potential impact on overall metabolic processes .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It interacts with transporters and binding proteins that facilitate its movement across cellular membranes . The compound’s localization and accumulation within specific cellular compartments can influence its activity and effectiveness in biochemical reactions .

Subcellular Localization

This compound exhibits specific subcellular localization, which can affect its activity and function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications .

Preparation Methods

Synthetic Routes and Reaction Conditions: Ethyltrimethoxy benzoate can be synthesized through the esterification of trimethoxybenzoic acid with ethanol in the presence of an acid catalyst. The reaction typically involves heating the mixture under reflux conditions to facilitate the esterification process. The general reaction is as follows:

Trimethoxybenzoic acid+EthanolAcid CatalystEthyltrimethoxy benzoate+Water\text{Trimethoxybenzoic acid} + \text{Ethanol} \xrightarrow{\text{Acid Catalyst}} \text{Ethyltrimethoxy benzoate} + \text{Water} Trimethoxybenzoic acid+EthanolAcid Catalyst​Ethyltrimethoxy benzoate+Water

Industrial Production Methods: In industrial settings, the production of ethyltrimethoxy benzoate may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of solid acid catalysts, such as modified clay, can improve the conversion rate and reduce environmental impact by minimizing waste production .

Chemical Reactions Analysis

Types of Reactions: Ethyltrimethoxy benzoate undergoes various chemical reactions, including:

    Hydrolysis: In the presence of a strong acid or base, ethyltrimethoxy benzoate can be hydrolyzed to produce trimethoxybenzoic acid and ethanol.

    Reduction: Reduction of the ester group can yield the corresponding alcohol.

    Substitution: The methoxy groups on the benzene ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions:

    Hydrolysis: Acidic or basic conditions, typically using hydrochloric acid or sodium hydroxide.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or diisobutylaluminum hydride (DIBAH).

    Substitution: Nucleophiles such as sodium methoxide or potassium tert-butoxide.

Major Products:

    Hydrolysis: Trimethoxybenzoic acid and ethanol.

    Reduction: Trimethoxybenzyl alcohol.

    Substitution: Various substituted trimethoxybenzoates depending on the nucleophile used.

Comparison with Similar Compounds

  • Methyltrimethoxy benzoate
  • Propyltrimethoxy benzoate
  • Butyltrimethoxy benzoate

Comparison: Ethyltrimethoxy benzoate is unique due to its specific ester group and the presence of three methoxy groups on the benzene ring. This structure imparts distinct chemical and physical properties, making it suitable for specific applications in organic synthesis and industrial processes .

Properties

IUPAC Name

ethyl 3,4,5-trimethoxybenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16O5/c1-5-17-12(13)8-6-9(14-2)11(16-4)10(7-8)15-3/h6-7H,5H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UEOFNBCUGJADBM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC(=C(C(=C1)OC)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50282612
Record name Ethyl 3,4,5-Trimethoxybenzoate
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Molecular Weight

240.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Ethyl 3,4,5-trimethoxybenzoate
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0038627
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

6178-44-5
Record name Ethyl 3,4,5-trimethoxybenzoate
Source CAS Common Chemistry
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Record name NSC 26825
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Record name 6178-44-5
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Record name Ethyl 3,4,5-Trimethoxybenzoate
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URL https://comptox.epa.gov/dashboard/DTXSID50282612
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Ethyl 3,4,5-trimethoxybenzoate
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0038627
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

50 - 51 °C
Record name Ethyl 3,4,5-trimethoxybenzoate
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0038627
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What are the sources and potential biological activities of Ethyl 3,4,5-Trimethoxybenzoate?

A1: this compound has been isolated from various plant sources, including Anacardium othonianum (Anacardiaceae) leaves [] and Incarvillea delavayi []. Research suggests that this compound, along with other compounds like amentoflavone, gallic acid, and protocatechuic acid, may contribute to the antifungal activities of plant extracts against Candida albicans and Trichophyton rubrum []. Further research explores its potential antimelanogenic and antioxidant effects [].

Q2: What is the structural characterization of this compound?

A2: this compound is an ester derivative of 3,4,5-trimethoxybenzoic acid. While the provided abstracts do not detail specific spectroscopic data, its structure can be inferred:

    Q3: Are there any insights into the crystal structure of this compound?

    A3: While the provided research does not directly analyze the crystal structure of this compound, it does investigate its analog, methyl 2,6-trimethoxybenzoate []. This study employed X-ray diffraction (XRD) and revealed details about the molecule's conformation and intermolecular interactions within the crystal lattice, offering potential insights into the structural features of similar compounds.

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